N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrrolidinone ring (a five-membered ring with one oxygen and one nitrogen), a nitrobenzamide group (an aromatic ring with a nitro group and an amide linkage), and a dimethoxyphenyl group (an aromatic ring with two methoxy groups) .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the nitro group could be reduced to an amine, or the amide could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of polar groups like nitro, amide, and ether could impact its solubility .Scientific Research Applications
Structural and Synthesis Studies
- Research into the solvates and salt of antibiotic agents, including studies on molecular complexes and their structural, thermochemical, and desolvation studies, highlights the significance of crystal structure analysis and thermal analysis in understanding the stability and formation of novel anhydrous co-crystals, offering avenues for new solid forms involving active pharmaceutical ingredients (Vangala, Chow, & Tan, 2013).
Biological Activity Investigations
- Studies on novel hypoxia-selective cytotoxins reveal insights into the selective toxicity for hypoxic cells, which is crucial for designing drugs targeting hypoxic tumor environments. The research on bioreductive drugs indicates the potential for these compounds in cancer therapy by exploiting the oxygen-inhibited enzymatic reduction of nitro groups to target hypoxic tumor cells effectively (Palmer et al., 1995).
Synthesis and Antimicrobial Activity
- The synthesis and evaluation of Schiff's bases and 2-azetidinones as potential antidepressant and nootropic agents showcase the development of compounds with CNS activity. This work underscores the importance of synthesizing and testing novel compounds for their biological activities, contributing to the search for new therapeutic agents (Thomas et al., 2016).
Electrochemical and Optical Properties
- Research on the electrochemical and optical properties of electrochromic and fluorescent nitrobenzoyl polypyrrole derivatives highlights the potential application of these compounds in materials science, particularly in developing new materials with desirable electrochromic and fluorescent properties (Coelho et al., 2014).
Crystal Engineering and Nonlinear Optics
- Studies on molecular complexation and crystal engineering with hydrogen and halogen bonds provide insights into designing noncentrosymmetric structures with ideal orientations of chromophores for nonlinear optics. This research underscores the significance of molecular design and crystal engineering in developing materials with specific optical properties (Saha, Nangia, & Jaskólski, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-27-16-8-7-13(10-17(16)28-2)21-11-12(9-18(21)23)20-19(24)14-5-3-4-6-15(14)22(25)26/h3-8,10,12H,9,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNRHOIRLPANIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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